molecular formula C12H11N3O2 B1404386 Methyl 3-(2-aminopyrimidin-4-yl)benzoate CAS No. 579476-49-6

Methyl 3-(2-aminopyrimidin-4-yl)benzoate

Cat. No.: B1404386
CAS No.: 579476-49-6
M. Wt: 229.23 g/mol
InChI Key: LEKLAXUYPKSYOU-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminopyrimidin-4-yl)benzoate is an organic compound with the molecular formula C12H11N3O2 and a molecular weight of 229.238 g/mol . It belongs to the class of esters and is characterized by the presence of a benzoate group linked to a pyrimidine ring through an amino group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminopyrimidin-4-yl)benzoate typically involves the reaction of 3-(2-aminopyrimidin-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3-(2-aminopyrimidin-4-yl)benzoic acid+methanolsulfuric acidMethyl 3-(2-aminopyrimidin-4-yl)benzoate+water\text{3-(2-aminopyrimidin-4-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 3-(2-aminopyrimidin-4-yl)benzoic acid+methanolsulfuric acid​Methyl 3-(2-aminopyrimidin-4-yl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminopyrimidin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group in the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-aminopyrimidin-4-yl)benzoic acid.

    Reduction: Formation of 3-(2-aminopyrimidin-4-yl)benzyl alcohol.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 3-(2-aminopyrimidin-4-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminopyrimidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Methyl 3-(2-aminopyrimidin-4-yl)benzoate can be compared with other similar compounds, such as:

    Methyl 3-(2-aminopyridin-4-yl)benzoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Methyl 3-(2-aminopyrimidin-5-yl)benzoate: Similar structure but with the amino group at a different position on the pyrimidine ring.

    Methyl 3-(2-aminopyrimidin-4-yl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 3-(2-aminopyrimidin-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-11(16)9-4-2-3-8(7-9)10-5-6-14-12(13)15-10/h2-7H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKLAXUYPKSYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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